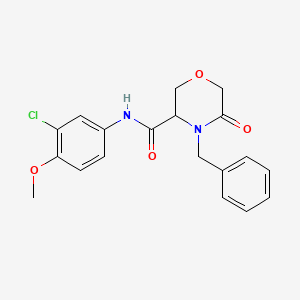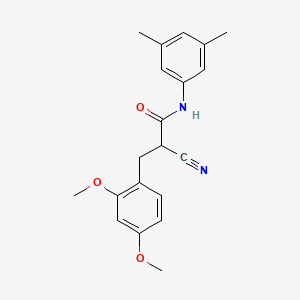
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with cyano and amide functionalities have been synthesized and analyzed for various properties and applications. For instance, the synthesis of related cyano compounds and their potential use in ligand formation and antibacterial activities has been reported . Additionally, methods for the cyanation of heteroarenes have been described, which could be relevant to the synthesis of similar cyano-containing compounds .
Synthesis Analysis
The synthesis of cyano compounds can involve various strategies, including the use of reagents like N,N-dimethylformamide (DMF) for the introduction of the cyano group . For example, a palladium-catalyzed cyanation of aryl C-H bonds using DMF and ammonia as a combined source for the cyano unit has been developed, which shows excellent regioselectivity and allows for the preparation of monosubstituted nitriles . Although the specific synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyano compounds can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, was studied using X-ray diffraction and spectral-luminescence methods, revealing details about bond lengths, bond angles, and weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide.
Chemical Reactions Analysis
The reactivity of cyano compounds can lead to various chemical transformations. For example, cyano groups can participate in nucleophilic displacement reactions to yield a range of products, including hydrazines, amides, and heterocyclic derivatives . The chemical reactivity of the cyano group in the context of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide would likely follow similar principles, allowing for the synthesis of diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano compounds can be influenced by their molecular structure. For example, the luminescent properties of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide were found to be dependent on the strength of weak intermolecular interactions in its crystal structure . Additionally, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These methods could be used to investigate the properties of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide.
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, and the hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-5-6-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVYHAPNCXWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

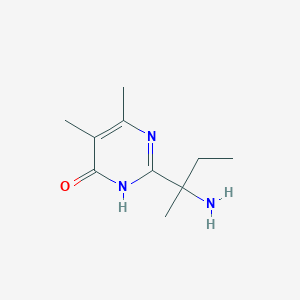
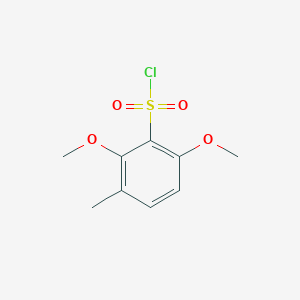
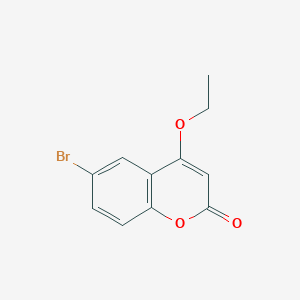
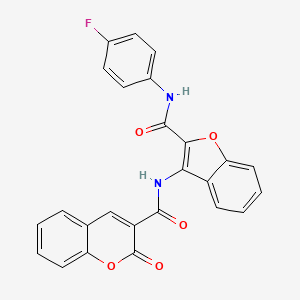
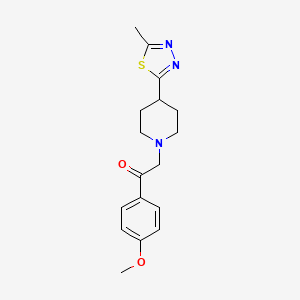
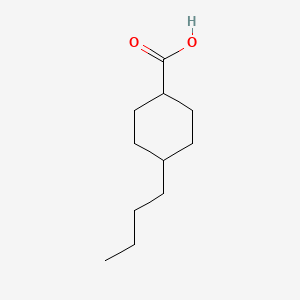
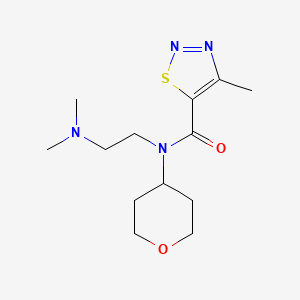
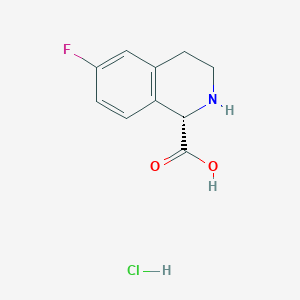
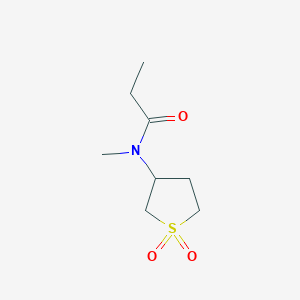
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
